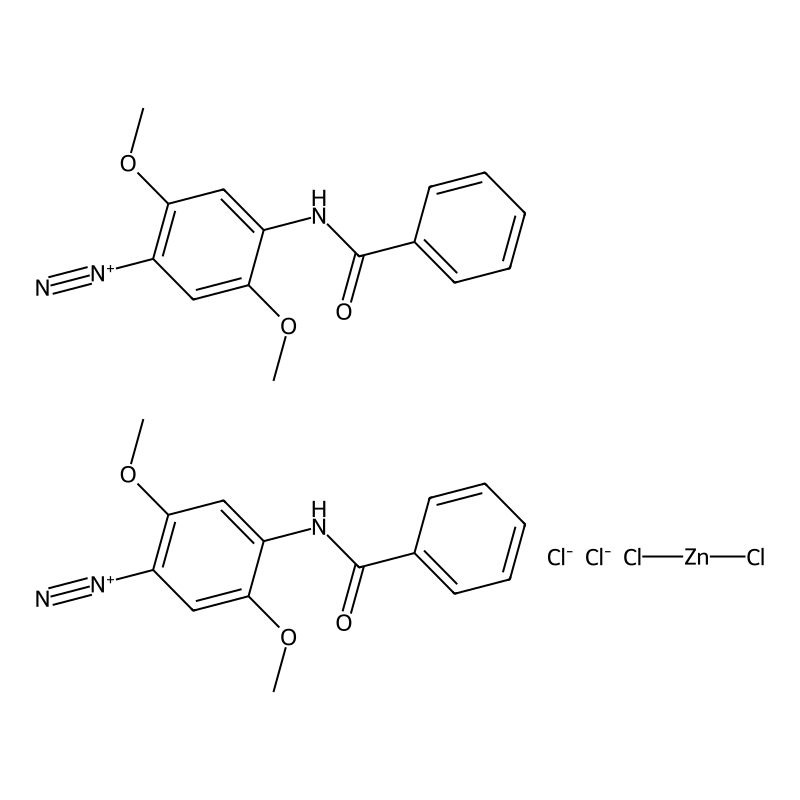

Fast Blue RR Salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detection of Enzyme Activity

Fast Blue RR Salt plays a crucial role in detecting the activity of specific enzymes like alkaline phosphatase (ALP) and nonspecific esterase. It functions as part of an azo coupling system, where it interacts with a substrate like naphthol released by the target enzyme. This interaction leads to the formation of an insoluble colored precipitate at the site of enzyme activity. The color of the precipitate, typically black, allows researchers to visualize and localize the enzyme activity within tissue sections or cell cultures [, ]. This technique aids in:

- Studying the distribution and expression patterns of enzymes in various tissues and cell types.

- Investigating changes in enzyme activity under different conditions or in response to specific stimuli.

- Diagnosing certain pathological conditions associated with abnormal enzyme activity.

Connective Tissue Staining

Fast Blue RR Salt can also be utilized in conjunction with picrosirius red for staining connective tissues. This combined staining technique helps differentiate between collagen types I, II, and III based on their color intensity and birefringence under polarized light microscopy []. This information is valuable for researchers studying:

- Wound healing and fibrosis by analyzing collagen deposition and organization.

- Cartilage development and pathology by identifying different collagen types present in the tissue.

- Vascular remodeling and atherosclerosis by investigating changes in collagen composition within blood vessels.

Fast Blue RR Salt, chemically known as 3,3'-dimethyl-4,4'-diaminobenzidine zinc chloride complex, is a synthetic compound with the molecular formula C30H28Cl4N6O6Zn. It appears as a crystalline powder and is primarily utilized in biochemical assays and histological staining. Fast Blue RR Salt is notable for its vibrant blue color, which results from the interaction of its components during

The primary mechanism of action of Fast Blue RR Salt involves its interaction with enzymes like alkaline phosphatase and nonspecific esterase. The negatively charged phosphate groups on these enzymes electrostatically attract the positively charged diazonium moiety of the dye, leading to its binding []. This binding can cause a color change or precipitate formation, allowing for the visualization of enzyme activity. Additionally, Fast Blue RR Salt can interact with specific functional groups present in certain tissues, making it useful for staining procedures in histology.

- Enzyme Hydrolysis:

- Oxidation-Reduction Reactions: Fast Blue RR Salt can also undergo oxidation-reduction reactions, where it may act as an electron donor or acceptor depending on the reaction conditions.

The synthesis of Fast Blue RR Salt typically involves the following steps:

- Preparation of Intermediate Compounds: The synthesis begins with the preparation of 3,3'-dimethyl-4,4'-diaminobenzidine.

- Complexation with Zinc Chloride: The intermediate is then reacted with zinc chloride to form the final product.

- Crystallization: The product is purified through crystallization to obtain high-purity Fast Blue RR Salt.

These methods ensure that the compound retains its desired properties for use in biochemical applications.

Fast Blue RR Salt has several applications across various fields:

- Histological Staining: It is widely used for staining tissues in histology to visualize enzyme activity.

- Biochemical Assays: Utilized as a substrate in enzyme assays to quantify enzyme activity.

- Research: Employed in research settings to study enzymatic reactions and cellular processes.

Studies on Fast Blue RR Salt have focused on its interactions with various biological molecules. It has been shown to interact with proteins involved in enzymatic processes, facilitating the detection of enzyme activity through colorimetric changes. Additionally, investigations into its cytotoxicity reveal that it may induce oxidative stress in certain cell lines, suggesting potential implications for cellular health and function .

Fast Blue RR Salt shares similarities with other chromogenic substrates and dyes used in biochemical applications. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3,3',5,5'-Tetramethylbenzidine | C16H20N4O2 | More sensitive; used for horseradish peroxidase assays |

| 5-Bromo-4-chloro-3-indolyl phosphate | C18H14BrClN2O4P | Used for alkaline phosphatase detection; produces a blue color |

| 4-Chloro-1-naphthol | C10H7Cl | Used in peroxidase assays; less specific than Fast Blue RR Salt |

Fast Blue RR Salt stands out due to its specific interaction with alkaline phosphatase and its unique ability to produce a distinct blue precipitate upon enzymatic action.